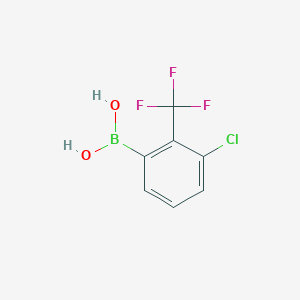
3-Chloro-2-(trifluoromethyl)phenylboronic acid
Descripción general
Descripción
“3-Chloro-2-(trifluoromethyl)phenylboronic acid” is a chemical compound with the empirical formula C7H5BClF3O2 . It is a solid substance and is often used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “3-Chloro-2-(trifluoromethyl)phenylboronic acid” can be represented by the SMILES stringOB(C1=CC=CC(C(F)(F)F)=C1Cl)O . Chemical Reactions Analysis
“3-Chloro-2-(trifluoromethyl)phenylboronic acid” is often used as a reactant in various chemical reactions. For instance, it is involved in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-(trifluoromethyl)phenylboronic acid” include a density of 1.5±0.1 g/cm3, a boiling point of 313.5±52.0 °C at 760 mmHg, and a flash point of 143.4±30.7 °C . It has a molar refractivity of 43.1±0.4 cm3 and a molar volume of 150.4±5.0 cm3 .Aplicaciones Científicas De Investigación
-
Suzuki–Miyaura Coupling
- Field: Organic Chemistry
- Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, such as “3-Chloro-2-(trifluoromethyl)phenylboronic acid”, in the presence of a palladium catalyst .
- Method: The reaction involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with the organoboron reagent .
- Results: The SM coupling reaction is known for its mild and functional group tolerant reaction conditions, making it suitable for a wide range of applications .
-
Solubility Studies
- Field: Physical Chemistry
- Application: The solubilities of phenylboronic acids and their derivatives in various solvents have been studied . This is important for selecting the right solvent for a particular reaction or for purifying products by crystallization .
- Method: The solubility is determined experimentally by a dynamic method, where the disappearance of turbidity is measured using a luminance probe .
- Results: Phenylboronic acids have high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon .
-
Aerobic Oxidative Cross-Coupling
- Field: Organic Chemistry
- Application: This reaction involves the coupling of two different organoboron reagents under aerobic conditions .
- Method: The reaction is typically carried out in the presence of a palladium catalyst and a base .
- Results: This method allows for the direct synthesis of unsymmetrical biaryls .
-
Microwave-Assisted Petasis Reactions
- Field: Organic Chemistry
- Application: The Petasis reaction is a multi-component reaction involving an organoboron reagent, a carbonyl compound, and an amine .
- Method: The reaction is often carried out under microwave irradiation, which can significantly reduce the reaction time .
- Results: This method allows for the synthesis of a wide range of amines .
-
Rhodium-Catalyzed Addition Reactions
-
Synthesis of Biologically Active Molecules
- Field: Medicinal Chemistry
- Application: Organoboron reagents are often used in the synthesis of biologically active molecules .
- Method: The specific methods and procedures can vary widely depending on the target molecule .
- Results: This application has led to the development of a wide range of pharmaceuticals and biologically active compounds .
-
Thiazole Derivatives for Printable Electronics
-
Terphenyl Benzimidazoles as Tubulin Polymerization Inhibitors
- Field: Medicinal Chemistry
- Application: Terphenyl benzimidazoles are used as tubulin polymerization inhibitors .
- Method: The specific methods and procedures can vary widely depending on the target molecule .
- Results: This application has led to the development of a wide range of pharmaceuticals and biologically active compounds .
-
Aryl Ketones by Cross-Coupling Reaction with Acid Chlorides
-
Rhodium-Catalyzed Intramolecular Amination
-
Pd-Catalyzed Direct Arylation
-
Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions Catalyzed by Palladium Nanoparticles
- Field: Organic Chemistry
- Application: Organoboron reagents can be used in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .
- Method: The reaction is typically carried out in the presence of palladium nanoparticles .
- Results: This method allows for the synthesis of a wide range of biaryls .
Safety And Hazards
“3-Chloro-2-(trifluoromethyl)phenylboronic acid” is considered hazardous. It is harmful if swallowed and users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves are recommended when handling this chemical .
Propiedades
IUPAC Name |
[3-chloro-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-5-3-1-2-4(8(13)14)6(5)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRQHMYYORUKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(trifluoromethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



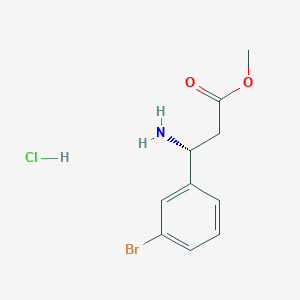
![6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1429812.png)
![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)
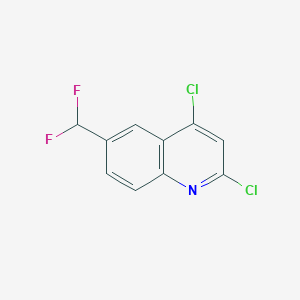
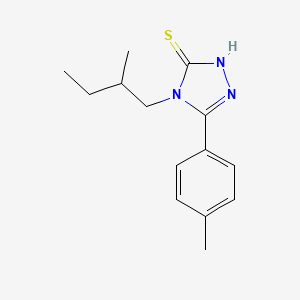
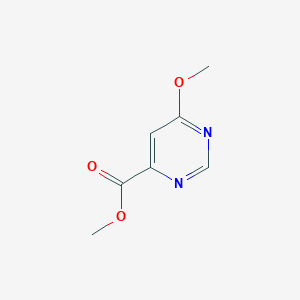
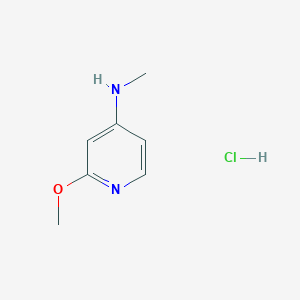
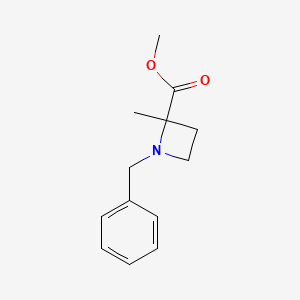
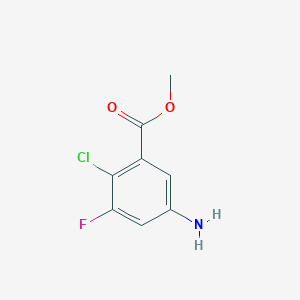
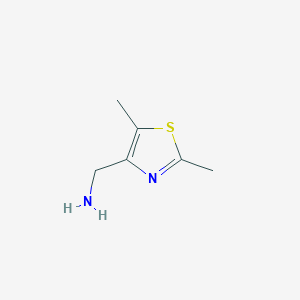
![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-](/img/structure/B1429829.png)
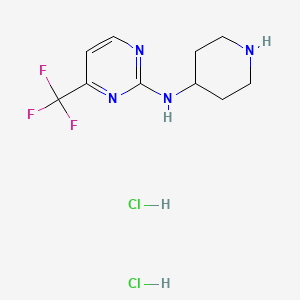
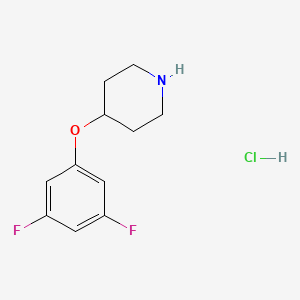
![4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1429833.png)